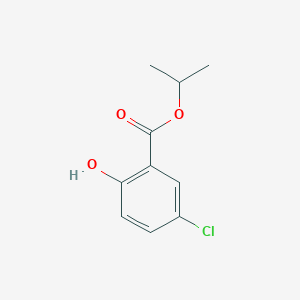![molecular formula C21H29FN2O2 B2482806 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one CAS No. 1705310-00-4](/img/structure/B2482806.png)
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one is a complex organic compound characterized by its unique structure, which includes a fluorophenoxy group and a bipiperidinyl moiety
Preparation Methods
The synthesis of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bipiperidinyl Intermediate: This step involves the reaction of piperidine with a suitable halogenated precursor to form the bipiperidinyl structure.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate electrophilic intermediate.
Coupling with Pent-4-en-1-one: The final step involves coupling the bipiperidinyl intermediate with pent-4-en-1-one under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurological pathways or its use as an anti-inflammatory agent.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the bipiperidinyl moiety can modulate its pharmacokinetic properties. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one can be compared with similar compounds, such as:
1-(4-(4-Fluorophenoxy)phenyl)ethanamine: This compound shares the fluorophenoxy group but differs in its overall structure and applications.
4-(2-Fluorophenyl)pent-4-en-1-one: Similar in having a fluorophenyl group, but with different functional groups and reactivity.
4-Methyl-5-p-tolylamino-pent-3-en-2-one: This compound has a similar pentenone structure but differs in its substituents and chemical behavior.
The uniqueness of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one lies in its combination of the fluorophenoxy and bipiperidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-2-3-8-21(25)24-13-9-17(10-14-24)23-15-11-18(12-16-23)26-20-7-5-4-6-19(20)22/h2,4-7,17-18H,1,3,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVABXQOAJLIQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)N2CCC(CC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)
![1-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2482728.png)
![3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2482729.png)

![3-[(Dimethylamino)methyl]-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2482733.png)


![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)
![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)


![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)
